
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol is an organic compound that belongs to the class of indene derivatives This compound is characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring, with a hydroxyl group attached to the fourth carbon of the indene structure The presence of a methyl group at the seventh position and a phenyl group at the fifth position further defines its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Friedel-Crafts alkylation reaction can be employed to introduce the methyl and phenyl groups onto the indene ring system. The reaction typically involves the use of aluminum chloride (AlCl₃) as a catalyst and an appropriate alkylating agent.
Another method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and selective oxidation reactions are commonly employed in industrial processes to achieve the desired product.
化学反応の分析
Types of Reactions
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like NaBH₄ or LiAlH₄.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of catalysts like AlCl₃.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted indene derivatives.
科学的研究の応用
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Indene: A parent compound with a similar fused ring system but lacking the methyl and phenyl groups.
2,3-Dihydro-1H-inden-4-ol: A compound with a similar structure but without the methyl and phenyl substituents.
5-Phenyl-2,3-dihydro-1H-inden-4-ol: A compound with a similar structure but lacking the methyl group.
Uniqueness
7-Methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol is unique due to the presence of both the methyl and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its potential as a lead compound for drug development and other applications.
特性
CAS番号 |
116145-09-6 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC名 |
7-methyl-5-phenyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C16H16O/c1-11-10-15(12-6-3-2-4-7-12)16(17)14-9-5-8-13(11)14/h2-4,6-7,10,17H,5,8-9H2,1H3 |
InChIキー |
AZOZLLYSYKMHRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=C1CCC2)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


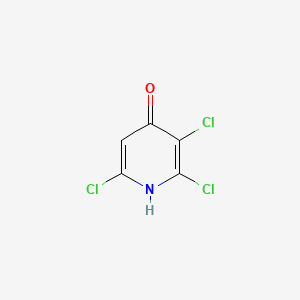
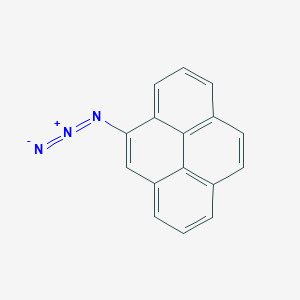
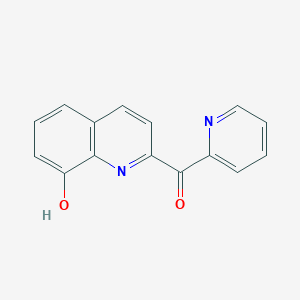
![1-[(4-Chlorobenzamido)(cyano)methyl]pyridin-1-ium bromide](/img/structure/B14297529.png)
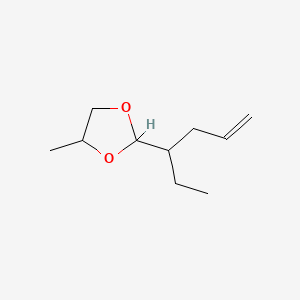
![N-[3-(Naphthalen-1-yl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14297538.png)
![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)


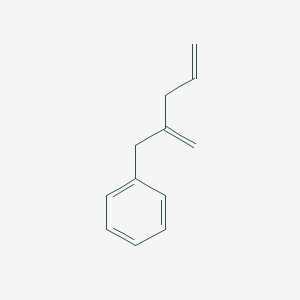
![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
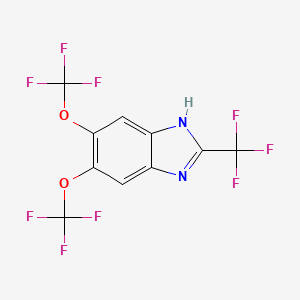

![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)
